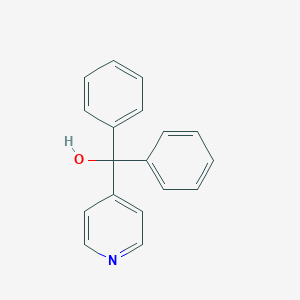

alpha-(4-Pyridyl)benzhydrol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525212. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diphenyl(pyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHLFZXYRABVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167281 | |

| Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-30-0 | |

| Record name | α,α-Diphenyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(4-Pyridyl)benzhydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1620-30-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(4-pyridyl)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-(4-Pyridyl)benzhydrol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE82648Q6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-(4-Pyridyl)benzhydrol CAS 1620-30-0 properties

An In-depth Technical Guide to alpha-(4-Pyridyl)benzhydrol (CAS 1620-30-0)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological context, and safety information for this compound, CAS 1620-30-0. The information is intended for professionals in research and drug development who may use this compound as a chemical intermediate.

Core Chemical and Physical Properties

This compound is a heterocyclic secondary alcohol. It is primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1620-30-0 | [3][4][5][6][7] |

| Molecular Formula | C18H15NO | [3][4][6][7][8] |

| Molecular Weight | 261.32 g/mol | [3][7][8] |

| Appearance | White to light yellow or light red powder/crystal | [8][9] |

| Melting Point | 235.0 to 242.0 °C | [5][9] |

| Boiling Point | 445.3 °C at 760 mmHg | [5] |

| Purity | >98.0% | [9] |

| EINECS Number | 216-584-7 | [4][7] |

| InChI | InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H | [5] |

| InChIKey | MRHLFZXYRABVOZ-UHFFFAOYSA-N | [5] |

| SMILES | O(C(c1cc[nH]cc1)(c2ccccc2)c3ccccc3) (Canonical) | [5] |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through a Grignard reaction. This involves the addition of a 4-pyridyl organometallic reagent to benzophenone or, conversely, the addition of a phenyl Grignard reagent to a 4-benzoylpyridine derivative. A common and effective approach involves the formation of a 4-pyridyl Grignard reagent from a 4-halopyridine, which then reacts with benzophenone.

Experimental Protocols

Representative Protocol: Synthesis via Grignard Reaction

This protocol is a representative methodology based on standard organometallic procedures for synthesizing tertiary alcohols like benzhydrol and its analogues.[10][11]

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-bromopyridine (1.0 eq) in anhydrous ether/THF via the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the 4-pyridylmagnesium bromide reagent.

-

-

Addition to Benzophenone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of benzophenone (1.0 eq) in anhydrous ether/THF via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of benzophenone.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

-

Biological Context and Applications

This compound is not primarily known for its direct biological activity. Instead, its significance lies in its role as a key precursor to Azacyclonol (α,α-diphenyl-4-piperidinemethanol).[2][11] Azacyclonol is formed by the catalytic hydrogenation of this compound, which reduces the pyridine ring to a piperidine ring.

Azacyclonol itself was investigated as an ataractic agent to reduce hallucinations in patients with schizophrenia, though it saw limited clinical success.[11] More importantly, Azacyclonol serves as the core structure for second-generation antihistamines, including Terfenadine and its active metabolite, Fexofenadine, which are widely used to treat allergic rhinitis.[11]

Spectroscopic Analysis

While specific spectral data is not publicly available in databases, chemical vendors confirm that the compound's quality is assessed using standard analytical techniques such as NMR (¹H and ¹³C), HPLC, and LC-MS.[5] Based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons of the two phenyl rings and the pyridine ring. A distinct singlet for the hydroxyl (-OH) proton would also be present, the chemical shift of which would be solvent-dependent.

-

¹³C NMR: Resonances for the 18 carbon atoms, including the quaternary carbon attached to the hydroxyl group, and distinct signals for the carbons of the phenyl and pyridyl rings.

-

IR Spectroscopy: A broad absorption band characteristic of the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹), along with C-H stretches for the aromatic rings and C-O stretching.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

GHS Hazard Information: [5]

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

-

Ventilation: Use only outdoors or in a well-ventilated area.[12]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[12]

-

Storage: Store in a well-ventilated place, keeping the container tightly closed. For long-term storage, maintain at 2-8°C.[5]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[12]

References

- 1. This compound, CasNo.1620-30-0 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 2. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound,1620-30-0-Amadis Chemical [amadischem.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. Diphenyl(4-pyridyl)methanol price,buy Diphenyl(4-pyridyl)methanol - chemicalbook [chemicalbook.com]

- 8. chinapharmas.com [chinapharmas.com]

- 9. alpha,alpha-Diphenyl-4-pyridylmethanol | 1620-30-0 | TCI EUROPE N.V. [tcichemicals.com]

- 10. youtube.com [youtube.com]

- 11. Azacyclonol - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of alpha,alpha-diphenyl-4-pyridinemethanol (Azacyclonol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of alpha,alpha-diphenyl-4-pyridinemethanol, commonly known as Azacyclonol. Initially introduced in the mid-1950s as a therapeutic agent for schizophrenia under the trade name Frenquel, its trajectory in clinical use was short-lived due to inconsistent efficacy. This document delves into the historical context of its development, details various synthetic routes with experimental protocols, summarizes the available quantitative pharmacological data, and explores its mechanism of action. Particular emphasis is placed on providing detailed methodologies and structured data presentation to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the scientific journey of this compound, from a potential psychotherapeutic to a key chemical intermediate.

Introduction and Historical Context

The mid-20th century marked a revolutionary period in psychopharmacology, with the introduction of the first effective medications for severe mental illnesses. It was within this vibrant scientific landscape that alpha,alpha-diphenyl-4-pyridinemethanol, later named Azacyclonol, emerged.[1] Developed in the 1950s, it was classified as an "ataractic," a term used to describe agents that could induce tranquility without excessive sedation.[1]

The primary impetus for the investigation of Azacyclonol in psychiatry was the observation that it could counteract the hallucinatory effects of lysergic acid diethylamide (LSD) and mescaline in humans.[2] This led to the prevailing hypothesis at the time that schizophrenia might be caused by an "endogenous psychotogen," and that Azacyclonol could be a direct antagonist to this putative substance.[1]

Early clinical studies in the mid-to-late 1950s explored its use in patients with chronic schizophrenia, with a focus on its potential to alleviate hallucinations and other psychotic symptoms.[3][4] However, the results of these trials were largely inconsistent and often disappointing, leading to a decline in its use for psychiatric conditions.[2] Despite its failure to establish a firm place in the psychiatric pharmacopeia, Azacyclonol later found a crucial role as a key intermediate in the synthesis of second-generation antihistamines, such as terfenadine and its active metabolite, fexofenadine.[5] It is also the major active metabolite of terfenadine, formed in the body by the action of the cytochrome P450 enzyme CYP3A4.[1][6]

Chemical Synthesis

Several synthetic routes for alpha,alpha-diphenyl-4-pyridinemethanol have been developed over the years. The following sections provide an overview of the most common methods and a detailed experimental protocol for a laboratory-scale synthesis.

Synthesis via Organometallic Addition to Benzophenone

One of the originally described methods for the synthesis of Azacyclonol involves the organometallic addition of a 4-pyridyl Grignard reagent to benzophenone, followed by the reduction of the pyridine ring.[2]

Synthesis from 4-Piperidinecarboxylic Acid

A widely utilized and efficient method for the synthesis of Azacyclonol starts from 4-piperidinecarboxylic acid. This multi-step process involves N-protection, conversion to an acid chloride, a Friedel-Crafts reaction, a Grignard reaction, and final deprotection.

This protocol is based on a reported efficient synthesis of Azacyclonol.[5][7]

Step 1: Esterification and N-protection of 4-Piperidinecarboxylic Acid

-

To a solution of 4-piperidinecarboxylic acid in methanol, add cathyl chloride.

-

Reflux the mixture to facilitate both the esterification of the carboxylic acid and the N-protection of the piperidine nitrogen, yielding methyl N-ethoxycarbonyl-4-piperidinecarboxylate.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

Step 2: Grignard Reaction

-

Prepare a Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

-

To a solution of methyl N-ethoxycarbonyl-4-piperidinecarboxylate in anhydrous diethyl ether, slowly add the prepared phenylmagnesium bromide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis

-

Dissolve the crude product from the previous step in a suitable solvent (e.g., ethanol).

-

Add a solution of sodium hydroxide and reflux the mixture to hydrolyze the N-ethoxycarbonyl group.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, alpha,alpha-diphenyl-4-pyridinemethanol, by recrystallization.

A reported total yield for this process is 68.8%.[5][7]

Pharmacological Properties

Mechanism of Action

The precise molecular mechanism of Azacyclonol's "ataractic" effects was never fully elucidated during its time of clinical investigation. However, subsequent research has shed some light on its pharmacological profile.

-

Central Nervous System (CNS) Depressant: Azacyclonol exhibits general CNS depressant properties.[1] The underlying mechanism for this is likely related to its interaction with various neurotransmitter systems. CNS depressants typically exert their effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) or by reducing the activity of excitatory neurotransmitters like glutamate.[8]

-

Lack of Dopaminergic and Serotonergic Activity: Importantly, Azacyclonol does not appear to have a significant affinity for dopamine D2 or serotonin 5-HT2A receptors.[1] This distinguishes it from typical and atypical antipsychotic drugs, whose primary mechanisms of action involve the modulation of these receptor systems.

The ability of Azacyclonol to antagonize the effects of LSD and mescaline may be related to its CNS depressant and antihistaminic properties, though the exact interplay remains unclear.

Signaling Pathway

Based on its known pharmacological actions, a putative signaling pathway for Azacyclonol's CNS depressant effects can be proposed. As a CNS depressant, it may modulate GABAergic neurotransmission.

Caption: Putative CNS Depressant Signaling Pathway of Azacyclonol.

Quantitative Pharmacological Data

Quantitative pharmacological data for Azacyclonol is primarily found in historical literature from the 1950s and in studies related to its role as a metabolite of terfenadine.

| Parameter | Value | Context | Source |

| Pharmacokinetics | |||

| Apparent K_m | 0.82 µM | Formation of Azacyclonol in human liver microsomes | [9] |

| Apparent V_max | 60 pmol/min/mg protein | Formation of Azacyclonol in human liver microsomes | [9] |

| Pharmacodynamics | |||

| Ganglionic Blockade | 6.63% inhibition | Depression of transmission through the cat superior cervical ganglion | [9] |

| Clinical Dose Range | 20 mg to 300 mg per day | Investigational use in schizophrenia | [1] |

Clinical Studies and Efficacy

Numerous clinical trials of Azacyclonol for the treatment of schizophrenia were conducted in the 1950s. These studies were often observational or had less rigorous designs compared to modern clinical trials. The primary endpoint was typically the reduction of hallucinations and other psychotic symptoms.

The overall consensus from these early clinical investigations was that Azacyclonol's efficacy was inconsistent. While some patients appeared to show a reduction in hallucinations, many others did not respond to the treatment. This lack of reliable and robust antipsychotic effects ultimately led to its discontinuation for psychiatric use.

Conclusion

alpha,alpha-diphenyl-4-pyridinemethanol (Azacyclonol) represents a fascinating chapter in the history of psychopharmacology. Its story, from a promising "ataractic" agent for schizophrenia to a key intermediate in the synthesis of modern antihistamines, highlights the often-unpredictable path of drug discovery and development. While it did not fulfill its initial therapeutic promise, the study of Azacyclonol contributed to the growing understanding of brain chemistry and pharmacology during a pivotal era. This technical guide has provided a detailed overview of its history, synthesis, and known pharmacological properties, offering a valuable resource for scientists and researchers in the field. The journey of Azacyclonol serves as a reminder of the importance of rigorous scientific investigation and the continuous evolution of our understanding of drug action.

References

- 1. benchchem.com [benchchem.com]

- 2. Azacyclonol - Wikipedia [en.wikipedia.org]

- 3. Therapeutic Trial of Azacyclonol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azacyclonol in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Azacyclonol [cjph.com.cn]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis of Azacyclonol | Semantic Scholar [semanticscholar.org]

- 8. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Azacyclonol | 5-HT Receptor | TargetMol [targetmol.com]

Spectroscopic Profile of alpha-(4-Pyridyl)benzhydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-(4-Pyridyl)benzhydrol (CAS No. 1620-30-0), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and utilization in research and development.

Chemical Structure and Properties

-

IUPAC Name: Diphenyl(pyridin-4-yl)methanol

-

Synonyms: α-(4-Pyridyl)benzhydrol, Phenyl(pyridin-4-yl)methanol

-

CAS Number: 1620-30-0

-

Molecular Formula: C₁₈H₁₅NO

-

Molecular Weight: 261.32 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.34 | d | 2H | Protons on the pyridine ring ortho to the nitrogen |

| 7.33 - 7.25 | m | 11H | Phenyl protons and protons on the pyridine ring meta to the nitrogen |

| 5.75 | s | 1H | Methine proton (-CH) |

| 4.28 | s | 1H | Hydroxyl proton (-OH) |

d: doublet, m: multiplet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 153.3 | Quaternary carbon of the pyridine ring attached to the carbinol |

| 149.1 | Carbons on the pyridine ring ortho to the nitrogen |

| 142.9 | Quaternary carbons of the phenyl rings attached to the carbinol |

| 128.7 | Phenyl carbons |

| 128.0 | Phenyl carbons |

| 126.8 | Phenyl carbons |

| 121.3 | Carbons on the pyridine ring meta to the nitrogen |

| 74.6 | Carbinol carbon (-C-OH) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3050 - 3020 | Medium | Aromatic C-H stretch |

| 1600, 1580, 1490, 1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~1215 | Strong | C-O stretch (alcohol) |

| 760, 700 | Strong | C-H out-of-plane bending for monosubstituted benzene rings |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for this compound are summarized in Table 4.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 261 | ~40 | [M]⁺ (Molecular Ion) |

| 183 | 100 | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 154 | ~20 | [M - C₆H₅ - HCN]⁺ |

| 105 | ~30 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | ~50 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Report the positions of absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

Navigating the Solubility of alpha-(4-Pyridyl)benzhydrol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of alpha-(4-Pyridyl)benzhydrol, a key organic compound relevant to various research and development endeavors. This document is intended for researchers, scientists, and drug development professionals, offering insights into its anticipated solubility behavior and providing detailed methodologies for its empirical determination.

Executive Summary

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound incorporates both non-polar (two phenyl rings) and polar (hydroxyl group and the nitrogen atom in the pyridine ring) functionalities. This dual nature dictates its solubility across a spectrum of solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can form hydrogen bonds with protic solvents. However, the large non-polar surface area of the phenyl rings is expected to limit solubility, particularly in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule without the steric hindrance of hydrogen bonding to the same extent as protic solvents. |

| Non-Polar | Toluene, Hexane, Diethyl ether | Low | The non-polar nature of these solvents will primarily interact with the phenyl rings, but the polar hydroxyl and pyridine groups will hinder extensive dissolution. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents offer a balance of polarity and the ability to interact favorably with the aromatic rings, making them good candidates for dissolving this compound. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal equilibrium shake-flask method is a reliable and widely accepted technique. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved substance.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Figure 1: A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, cease agitation and allow the container to stand in the incubator for a short period to allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analytical Measurement: Analyze the diluted sample using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Data Analysis and Solubility Calculation: From the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Logical Relationship of Solubility

The solubility of this compound is a direct consequence of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates this relationship.

Caption: Figure 2: The relationship between molecular features and solvent properties that dictates solubility.

Conclusion

While quantitative solubility data for this compound is not widely published, a qualitative understanding of its solubility can be inferred from its chemical structure. For precise and application-specific data, the experimental protocol detailed in this guide provides a robust framework for its determination. This information is critical for researchers in designing experiments, formulating solutions, and developing new applications for this versatile compound.

Chemical structure and stereochemistry of diphenyl(pyridin-4-yl)methanol

An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of Diphenyl(pyridin-4-yl)methanol

Introduction

Diphenyl(pyridin-4-yl)methanol is a tertiary alcohol featuring two phenyl groups and one pyridin-4-yl group attached to a central carbinol carbon. This compound belongs to the class of heteroaromatic compounds and is a valuable building block in medicinal chemistry and organic synthesis. Its structural framework is present in various biologically active molecules, making it a compound of significant interest for researchers, scientists, and drug development professionals. The presence of a stereogenic center and the hydrogen-bonding capabilities of the hydroxyl and pyridinyl groups impart specific chemical and physical properties that are crucial for its application in asymmetric synthesis and as a precursor for novel therapeutic agents.

Chemical Structure and Identification

The chemical structure of diphenyl(pyridin-4-yl)methanol consists of a central tetrahedral carbon atom bonded to two phenyl rings, a pyridin-4-yl ring, and a hydroxyl group.

The Versatile Scaffold: α-(4-Pyridyl)benzhydrol as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, demanding the exploration of innovative molecular scaffolds that can serve as foundational building blocks for drug discovery. Among these, alpha-(4-Pyridyl)benzhydrol has emerged as a particularly valuable core structure, primarily due to its integral role in the synthesis of potent and selective histamine H1 receptor antagonists. This technical guide provides a comprehensive overview of the synthesis, key biological applications, and experimental methodologies associated with this compound and its derivatives, underscoring its significance as a building block in the development of modern pharmaceuticals.

The Synthetic Pathway: From Precursors to the Core Scaffold

The synthesis of this compound is most effectively achieved through a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This approach involves the reaction of a phenylmagnesium halide with isonicotinaldehyde or the reaction of a 4-pyridylmagnesium halide with benzophenone. A generalized experimental protocol is detailed below.

Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

4-Benzoylpyridine

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently warmed to initiate the formation of the Grignard reagent (phenylmagnesium bromide).

-

Once the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath.

-

A solution of 4-benzoylpyridine in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

From Pyridine to Piperidine: A Gateway to Bioactivity

The biological significance of the this compound scaffold is profoundly enhanced upon the reduction of the pyridine ring to a piperidine moiety, yielding alpha,alpha-diphenyl-4-piperidinemethanol, also known as azacyclonol. This transformation is a critical step in the synthesis of several key pharmaceutical agents.

Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

Ethanol or acetic acid (solvent)

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Protocol:

-

In a high-pressure reaction vessel, dissolve this compound in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of PtO₂ or Pd/C to the solution.

-

Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

The reaction mixture is then agitated (stirred or shaken) at room temperature or with gentle heating for a period of 12-24 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, the pressure is carefully released, and the vessel is purged with nitrogen.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The resulting alpha,alpha-diphenyl-4-piperidinemethanol can be purified by recrystallization.

The following diagram illustrates the overall synthetic workflow from the starting materials to the final piperidine derivative.

The Histamine H1 Receptor: A Prime Target

The primary therapeutic relevance of the this compound scaffold lies in its role as a precursor to potent histamine H1 receptor antagonists. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[1][2]

Signaling Pathway of the Histamine H1 Receptor

Upon binding of histamine, the H1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This activation initiates a signaling cascade that results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca²⁺ and activation of PKC lead to the downstream effects associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[2]

The following diagram depicts the signaling pathway of the histamine H1 receptor.

Quantitative Analysis of Biological Activity

The therapeutic utility of compounds derived from the this compound scaffold is quantified through various pharmacological assays. The affinity of a compound for the histamine H1 receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Fexofenadine, a prominent second-generation antihistamine, is a key example of a drug whose synthesis relies on the alpha,alpha-diphenyl-4-piperidinemethanol intermediate.

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Fexofenadine | Histamine H1 Receptor | Radioligand Binding | 10 | - | [3] |

| Fexofenadine | Histamine H1 Receptor | Functional Assay | - | 246 | [4] |

Experimental Protocol: Histamine H1 Receptor Binding Assay

A common method to determine the binding affinity of a compound for the histamine H1 receptor is a competitive radioligand binding assay. This assay measures the ability of a non-radioactive test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Materials:

-

Cell membranes prepared from a cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)

-

Radioligand: [³H]-Mepyramine

-

Test compounds (e.g., fexofenadine)

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Protocol:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-mepyramine) at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a typical radioligand binding assay.

Conclusion

This compound stands as a testament to the power of a well-chosen molecular scaffold in drug discovery. Its straightforward synthesis and, more importantly, its efficient conversion to the biologically active piperidine derivative, have solidified its position as a critical building block in medicinal chemistry. The journey from this simple pyridyl alcohol to a highly effective and safe antihistamine like fexofenadine highlights the immense potential held within this chemical entity. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis, derivatization, and biological evaluation of compounds based on the this compound core is invaluable for the rational design of future therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of α-(4-Pyridyl)benzhydrol via Grignard Reaction

Introduction

α-(4-Pyridyl)benzhydrol, also known as diphenyl(4-pyridyl)methanol, is a tertiary alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The Grignard reaction provides a classic and efficient method for its synthesis. This reaction is a powerful tool for the formation of carbon-carbon bonds, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1][2] In this specific synthesis, phenylmagnesium bromide is reacted with 4-benzoylpyridine to produce the desired α-(4-Pyridyl)benzhydrol.

Reaction Principle

The synthesis of α-(4-Pyridyl)benzhydrol via the Grignard reaction proceeds in two primary stages:

-

Formation of the Grignard Reagent : Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[3] The solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[3]

-

Nucleophilic Addition : The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-benzoylpyridine. This forms a magnesium alkoxide intermediate.

-

Work-up : A subsequent acidic work-up protonates the alkoxide to yield the final product, α-(4-Pyridyl)benzhydrol.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for α-(4-Pyridyl)benzhydrol.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₅NO | [5][6] |

| Molecular Weight | 261.32 g/mol | [5][6] |

| Melting Point | 240 °C | [5] |

| Boiling Point (Predicted) | 445.3±40.0 °C | [5] |

| Density (Predicted) | 1.169±0.06 g/cm³ | [5] |

| CAS Number | 1620-30-0 | [5][6] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of α-(4-Pyridyl)benzhydrol.

Experimental Protocol

Materials and Equipment:

-

Chemicals: Magnesium turnings, iodine (crystal), bromobenzene, anhydrous diethyl ether or THF, 4-benzoylpyridine, saturated aqueous ammonium chloride solution, ethyl acetate, brine, anhydrous sodium sulfate.

-

Apparatus: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer and stir bar, heating mantle, nitrogen or argon gas inlet, drying tubes, ice bath, separatory funnel, rotary evaporator, recrystallization apparatus.

Safety Precautions:

-

The Grignard reaction is highly sensitive to moisture. All glassware must be scrupulously dried (e.g., oven-dried overnight) and the reaction must be conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[7][8]

-

Diethyl ether and THF are highly flammable and volatile. All operations should be performed in a well-ventilated fume hood, away from ignition sources.[1]

-

Grignard reagents react violently with water and protic solvents.[2]

-

Bromobenzene is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Procedure:

Step 1: Formation of Phenylmagnesium Bromide (Grignard Reagent)

-

Assemble a dry three-neck flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and a nitrogen/argon inlet.

-

Place magnesium turnings (1.2 equivalents) into the flask.

-

Add a single crystal of iodine to activate the magnesium surface.[9] The iodine color will fade as the reaction initiates.

-

Add a small amount of anhydrous diethyl ether or THF, just enough to cover the magnesium turnings.

-

Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, bubble formation, and gentle refluxing of the ether.[10] Gentle warming with a heat gun may be necessary to start the reaction.[4]

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

Step 2: Reaction with 4-Benzoylpyridine

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

-

Dissolve 4-benzoylpyridine (1.0 equivalent relative to bromobenzene) in a minimal amount of anhydrous diethyl ether or THF.

-

Add the 4-benzoylpyridine solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[9] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[8]

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield α-(4-Pyridyl)benzhydrol as a white to light yellow solid.[7]

References

- 1. scribd.com [scribd.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Diphenyl(4-pyridyl)methanol CAS#: 1620-30-0 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis of Fexofenadine Utilizing α-(4-Pyridyl)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Fexofenadine, a non-sedating second-generation antihistamine, utilizing α-(4-Pyridyl)benzhydrol, also known as Azacyclonol. This key intermediate serves as the precursor for the piperidine moiety of the final Fexofenadine molecule. The synthesis involves a convergent approach, where two key intermediates are synthesized separately and then coupled, followed by further functional group transformations to yield the final active pharmaceutical ingredient (API).

Overview of the Synthetic Pathway

The synthesis of Fexofenadine from α-(4-Pyridyl)benzhydrol can be broadly divided into three main stages:

-

Synthesis of the Halo-Keto-Ester Intermediate: Preparation of a key intermediate, typically methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate. This is generally achieved through a Friedel-Crafts acylation reaction.

-

Coupling of Intermediates: The N-alkylation of α-(4-Pyridyl)benzhydrol with the halo-keto-ester intermediate to form the carbon-nitrogen bond, creating the core structure of Fexofenadine.

-

Final Transformations: Subsequent reduction of the ketone functionality to a secondary alcohol and hydrolysis of the methyl ester to the final carboxylic acid to yield Fexofenadine.

Experimental Protocols

Synthesis of Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate

This protocol describes the Friedel-Crafts acylation of methyl α,α-dimethylphenylacetate with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst.

Materials:

-

Methyl α,α-dimethylphenylacetate

-

4-Chlorobutyryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0-5 °C, add 4-chlorobutyryl chloride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, add methyl α,α-dimethylphenylacetate dropwise to the reaction mixture at 0-5 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., heptane) to yield pure methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate.

Synthesis of Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate

This protocol details the coupling reaction between α-(4-Pyridyl)benzhydrol (Azacyclonol) and the halo-keto-ester intermediate.

Materials:

-

Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate

-

α-(4-Pyridyl)benzhydrol (Azacyclonol)

-

Potassium bicarbonate (KHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Potassium iodide (KI) (optional, as a catalyst)

-

Toluene or Butanone (Methyl Ethyl Ketone - MEK)

-

Water

Procedure:

-

In a round-bottom flask, combine methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate, α-(4-Pyridyl)benzhydrol, potassium bicarbonate, and a catalytic amount of potassium iodide in toluene or butanone.[1][2]

-

Heat the reaction mixture to reflux and maintain for 8-24 hours.[2] The reaction progress should be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography to obtain pure methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate.

Synthesis of Fexofenadine

This final stage involves the reduction of the ketone and hydrolysis of the ester.

Materials:

-

Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Sodium hydroxide (NaOH), aqueous solution

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

Step 3a: Reduction of the Ketone

-

Dissolve the keto-ester intermediate from the previous step in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride portion-wise, keeping the temperature below 10 °C.[3]

-

Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC/HPLC).[3]

-

Carefully quench the reaction by the slow addition of acetic acid or dilute HCl until the effervescence ceases.

-

The reduced intermediate, methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate, can be isolated by precipitation or extraction.

Step 3b: Hydrolysis of the Ester

-

To the methanolic solution of the reduced intermediate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 3-5 hours.[3]

-

Cool the reaction mixture to room temperature and adjust the pH to approximately 5-6 with dilute hydrochloric acid to precipitate the Fexofenadine.[1]

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain crude Fexofenadine.

-

The crude Fexofenadine can be purified by recrystallization from a suitable solvent such as a mixture of methanol and water or acetone to yield pure Fexofenadine.

Quantitative Data Summary

| Reaction Step | Starting Material | Reagents and Solvents | Key Parameters | Yield | Reference |

| 1. Friedel-Crafts Acylation | Methyl α,α-dimethylphenylacetate | 4-chlorobutyryl chloride, AlCl₃, DCM | 0-5 °C to RT, 2-4 h | ~80% | [2] |

| 2. N-Alkylation | Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate, α-(4-Pyridyl)benzhydrol | KHCO₃ or Na₂CO₃, KI (cat.), Toluene or Butanone | Reflux, 8-24 h | 80-90% | [1][2] |

| 3a. Ketone Reduction | Methyl 4-[4-[4-(...)-1-oxobutyl]-...]-phenylacetate | NaBH₄, Methanol | 0-5 °C to RT, 2-3 h | ~90-95% | [3] |

| 3b. Ester Hydrolysis | Methyl 4-[4-[4-(...)-1-hydroxybutyl]-...]-phenylacetate | NaOH (aq.), Methanol | Reflux, 3-5 h | High | [1][3] |

Visualizations

Synthetic Pathway of Fexofenadine

Caption: Overall synthetic pathway for Fexofenadine.

Experimental Workflow for Fexofenadine Synthesis

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Reduction of alpha-(4-Pyridyl)benzhydrol

Introduction

Alpha-(4-Pyridyl)benzhydrol is a tertiary alcohol containing a pyridine ring and two phenyl groups. Its reduction to the corresponding methylene compound, 4-benzhydrylpyridine, is a crucial transformation in the synthesis of various pharmaceutical and chemical entities. This deoxygenation reaction removes the hydroxyl group, a key step that can significantly alter the molecule's biological activity and physicochemical properties. These application notes provide a detailed protocol for the reduction of this compound using the Barton-McCombie deoxygenation reaction, a reliable and widely used method for the deoxygenation of alcohols.[1][2][3][4][5]

Principle of the Method

The Barton-McCombie deoxygenation is a two-step radical-mediated process.[3][6] The first step involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate. This is achieved by treating the alcohol with a base, carbon disulfide, and an alkylating agent (e.g., methyl iodide). The second step is the radical-induced reduction of the thiocarbonyl intermediate. A radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate a radical from a hydrogen donor, like tributyltin hydride or a less toxic silane-based reagent. This radical then propagates a chain reaction that ultimately cleaves the C-O bond and replaces it with a C-H bond, yielding the desired alkane.[3][7]

Experimental Data Summary

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference Example |

| Xanthate Formation | Secondary Alcohol | 1. NaH 2. CS₂ 3. MeI | THF | 0 °C to rt | 24 h | >90% | [4] |

| Deoxygenation | O-Alkyl Xanthate | n-Bu₃SnH, AIBN | Toluene | 90 °C | 4 h | 70-90% | [4] |

Experimental Protocols

Materials and Equipment

-

Reactants: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Carbon disulfide (CS₂), Methyl iodide (MeI), Tributyltin hydride (n-Bu₃SnH), Azobisisobutyronitrile (AIBN).

-

Solvents: Anhydrous Tetrahydrofuran (THF), Anhydrous Toluene, Ethyl acetate, Hexanes, Saturated aqueous ammonium chloride (NH₄Cl).

-

Equipment: Round-bottom flasks, Magnetic stirrer with stir bar, Heating mantle, Reflux condenser, Inert gas (Nitrogen or Argon) supply, Syringes, Needles, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, Glassware for work-up and purification, Rotary evaporator, Column chromatography setup.

Detailed Experimental Procedure

Step 1: Synthesis of the S-methyl xanthate of this compound

-

To a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv).

-

Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.5 equiv, 60% dispersion in oil) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

To the resulting alkoxide solution, add carbon disulfide (5.0 equiv) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Add methyl iodide (5.0 equiv) dropwise to the reaction mixture at room temperature.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress by TLC (see Section on Reaction Monitoring).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude xanthate derivative can be purified by flash column chromatography on silica gel, or if sufficiently pure, used directly in the next step.

Step 2: Deoxygenation of the S-methyl xanthate derivative

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the S-methyl xanthate derivative (1.0 equiv) in anhydrous toluene (approximately 0.01-0.05 M solution).

-

Add tributyltin hydride (2.0 equiv) to the solution.

-

Add a catalytic amount of AIBN (0.2 equiv).

-

Heat the reaction mixture to 90 °C and maintain for 4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-benzhydrylpyridine.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure product.

Reaction Monitoring

The progress of both steps of the reaction can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

-

Eluent System: A mixture of hexanes and ethyl acetate is a good starting point for developing a suitable eluent system. The polarity should be adjusted to achieve good separation between the starting material, intermediate, and product. A less polar system (e.g., 9:1 Hexanes:EtOAc) will likely be suitable for the final product, 4-benzhydrylpyridine, while a more polar system (e.g., 7:3 Hexanes:EtOAc) may be needed for the more polar starting material, this compound, and the intermediate xanthate.

-

Visualization: The spots can be visualized under a UV lamp (254 nm).

-

Procedure:

-

Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

-

Develop the plate in the chosen eluent system.

-

Observe the disappearance of the starting material spot and the appearance of a new, less polar product spot in the reaction mixture lane. The reaction is considered complete when the starting material spot is no longer visible.

-

Product Characterization

The identity and purity of the final product, 4-benzhydrylpyridine, should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methine proton (CH) of the benzhydryl group, in addition to the aromatic protons of the pyridine and phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and the absence of the carbon signal corresponding to the carbinol carbon of the starting material.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

-

Carbon disulfide and methyl iodide are toxic and volatile. Handle in a well-ventilated fume hood.

-

Tributyltin hydride is toxic. Handle with appropriate personal protective equipment.

-

AIBN is a potentially explosive solid upon heating or friction. Handle with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Diagrams

Caption: Experimental workflow for the reduction of this compound.

References

- 1. organicreactions.org [organicreactions.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 5. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Barton-McCombie Reaction [organic-chemistry.org]

Unlocking Coordination Chemistry: Alpha-(4-Pyridyl)benzhydrol as a Versatile Ligand

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alpha-(4-Pyridyl)benzhydrol, a bulky pyridinyl alcohol ligand, has emerged as a valuable building block in the field of coordination chemistry. Its unique structural features, combining a coordinating pyridyl nitrogen atom with a sterically demanding benzhydryl group, allow for the construction of a diverse array of metal complexes with tailored properties. This document provides a detailed overview of the applications of this compound in the synthesis of coordination compounds, with a focus on their potential in catalysis and materials science. Experimental protocols and quantitative data are presented to facilitate further research and development in this area.

I. Synthesis of Coordination Complexes

This compound can be readily coordinated to various transition metal centers through its pyridyl nitrogen atom. The general synthetic strategy involves the reaction of the ligand with a metal salt in a suitable solvent system. The stoichiometry of the reactants and the reaction conditions, such as temperature and time, can be optimized to yield the desired coordination complex.

Experimental Protocol: Synthesis of a Generic Metal Complex with this compound

This protocol describes a general method for the synthesis of a transition metal complex with this compound. The specific metal salt and solvent should be chosen based on the desired final product.

Materials:

-

This compound

-

Transition metal salt (e.g., copper(II) chloride, cobalt(II) nitrate)

-

Solvent (e.g., ethanol, methanol, acetonitrile)

-

Stir plate and stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel and filter paper)

-

Drying oven or vacuum desiccator

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of this compound in the chosen solvent with stirring.

-

In a separate vessel, dissolve the desired molar equivalent of the transition metal salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution while stirring continuously.

-

If necessary, heat the reaction mixture to reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms upon cooling, the solvent can be slowly evaporated or a counter-solvent can be added to induce crystallization.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the final product in a drying oven at a suitable temperature or under vacuum.

Characterization:

The synthesized complex should be characterized using various analytical techniques to confirm its identity and purity. These include:

-

Infrared (IR) Spectroscopy: To identify the coordination of the pyridyl nitrogen to the metal center, evidenced by a shift in the C=N stretching frequency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide information about the ligand environment in the coordination sphere.

-

Elemental Analysis: To determine the empirical formula of the complex.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

II. Applications in Catalysis

Coordination complexes of this compound have shown promise as catalysts in various organic transformations. The steric bulk of the benzhydryl group can influence the selectivity of the catalytic reaction, while the nature of the metal center dictates the catalytic activity.

One potential application is in oxidation reactions. For instance, ruthenium complexes bearing pyridine-alkoxide ligands have been demonstrated to be effective catalysts for the dehydrogenative oxidation of alcohols.

Experimental Workflow: Catalytic Oxidation of a Secondary Alcohol

This workflow outlines the general steps for utilizing a metal complex of this compound as a catalyst for the oxidation of a secondary alcohol to a ketone.

III. Quantitative Data

The structural and catalytic properties of coordination complexes can be quantified to allow for comparison and optimization. The following tables provide a template for summarizing such data.

Table 1: Selected Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Value |

| Empirical Formula | [To be determined] |

| Formula Weight | [To be determined] |

| Crystal System | [To be determined] |

| Space Group | [To be determined] |

| a (Å) | [To be determined] |

| b (Å) | [To be determined] |

| c (Å) | [To be determined] |

| α (°) | [To be determined] |

| β (°) | [To be determined] |

| γ (°) | [To be determined] |

| Volume (ų) | [To be determined] |

| Z | [To be determined] |

| Metal-N(pyridyl) (Å) | [To be determined] |

| N(pyridyl)-Metal-N(pyridyl) (°) | [To be determined] |

Table 2: Catalytic Performance in the Oxidation of a Secondary Alcohol

| Catalyst Loading (mol%) | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

| [Value] | [Name of alcohol] | [Name of oxidant] | [Name of solvent] | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |

IV. Signaling Pathways and Logical Relationships

The interaction of metal complexes with biological systems is a significant area of research in drug development. While specific signaling pathways involving this compound complexes are not yet extensively documented, a logical diagram can illustrate the potential mechanism of action for a hypothetical metallodrug.

This compound is a ligand with considerable potential in coordination chemistry. Its use can lead to the development of novel coordination complexes with interesting catalytic and potentially biological activities. The protocols and data structures provided herein offer a framework for researchers to explore the rich coordination chemistry of this versatile ligand and to develop new applications in catalysis, materials science, and drug discovery. Further research is warranted to fully elucidate the properties and potential of this compound-based metal complexes.

Application Note: Quantitative Analysis of Protein S-Nitrosylation using alpha-(4-Pyridyl)benzhydrol Maleimide (PBM)

Introduction

Protein S-nitrosylation is a reversible post-translational modification of cysteine residues that plays a crucial role in cellular signaling, regulation of protein function, and the response to oxidative stress. The labile nature of the S-nitrosothiol (SNO) bond presents a significant challenge for its detection and quantification. This application note describes a novel methodology for the selective enrichment and quantitative analysis of S-nitrosylated proteins using a maleimide-functionalized alpha-(4-Pyridyl)benzhydrol derivative, hereafter referred to as PyridylBenz-Maleimide (PBM). The unique properties of the PBM tag enable robust labeling of formerly S-nitrosylated cysteines and subsequent enrichment, facilitating their identification and quantification by mass spectrometry.

Principle of the Method

The PBM workflow for quantitative S-nitrosoproteomics is based on the selective labeling of cysteine residues that were originally S-nitrosylated. The method, outlined below, ensures that only the target modifications are tagged and analyzed.

-

Blocking of Free Thiols: All free cysteine residues in the proteome are first irreversibly blocked using N-ethylmaleimide (NEM).

-

Selective Reduction of SNO: The S-nitrosothiol bonds are then selectively reduced using ascorbate, exposing a free thiol group only at the sites of previous S-nitrosylation.

-

Labeling with PBM: The newly exposed thiol groups are covalently labeled with PyridylBenz-Maleimide (PBM).

-

Proteolytic Digestion: The PBM-labeled proteins are digested into peptides using a protease, typically trypsin.

-

Enrichment of PBM-peptides: The pyridyl group on the PBM tag allows for the specific enrichment of labeled peptides using copper-immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

The overall experimental workflow is depicted in the diagram below.

Experimental Protocols

Protocol 1: Protein Lysate Preparation and PBM Labeling

-

Cell Lysis: Harvest cells and lyse them in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7) supplemented with 1% NP-40 and a protease inhibitor cocktail.

-